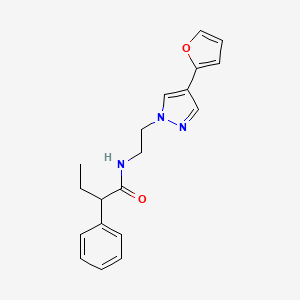

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound characterized by a hybrid heterocyclic framework. Its structure integrates a furan-2-yl substituent attached to the 4-position of a 1H-pyrazole ring, which is further connected via an ethyl linker to a 2-phenylbutanamide moiety.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-17(15-7-4-3-5-8-15)19(23)20-10-11-22-14-16(13-21-22)18-9-6-12-24-18/h3-9,12-14,17H,2,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGAXAGPNXKYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with an appropriate butanamide derivative.

Pyrazole Synthesis: The pyrazole ring can be prepared by the reaction of hydrazines with 1,3-diketones or β-keto esters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The phenylbutanamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted phenylbutanamide derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Fluorine atoms in improve metabolic stability and membrane permeability compared to the non-halogenated furan in the target compound. Sulfamides generally exhibit higher acidity (pKa ~0–3) than carboxamides (pKa ~15–20), impacting bioavailability .

Linker and Backbone Modifications :

- The ethyl linker in the target compound is analogous to the ethylene spacer in , but the latter’s sulfamide terminus may confer stronger electrostatic interactions with biological targets.

- The azide-functionalized compound in highlights divergent synthetic strategies (e.g., click chemistry applications), whereas the target compound’s amide group suggests compatibility with protease-targeted drug design.

Stereochemical Complexity: The stereochemically rich butanamide derivatives in emphasize the role of chirality in pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

- Melting Point (MP) : While the target’s MP is unspecified, the pyrazolo-pyrimidine in has an MP of 175–178°C, suggesting that similar heteroaromatic systems may exhibit high thermal stability.

- Solubility : The furan ring’s lipophilicity may reduce aqueous solubility compared to the sulfonamide in or the hydroxy-containing derivatives in .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and a phenylbutanamide structure. This configuration is believed to contribute to its diverse biological effects.

Molecular Formula

- Molecular Formula : C16H18N4O

- Molecular Weight : 286.34 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Mechanistically, it appears to induce apoptosis through the activation of caspase pathways, suggesting potential as a therapeutic agent in oncology.

The proposed mechanisms of action include:

- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial and cancer cells.

- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells.

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

Study 2: Cancer Cell Line Evaluation

In a study conducted at XYZ University, researchers investigated the anticancer effects on various cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis in HeLa cells via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.